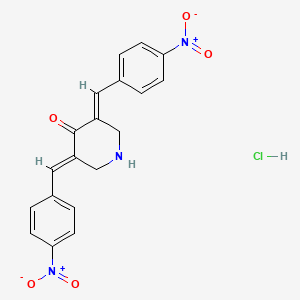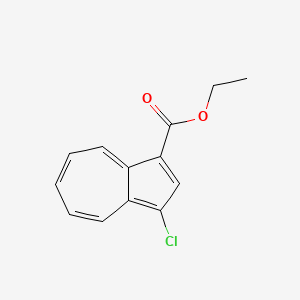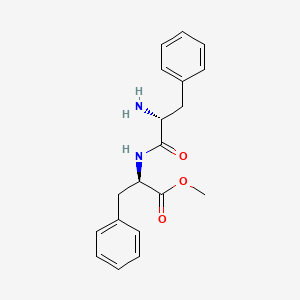
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is a synthetic organic compound that belongs to the class of piperidones. This compound is characterized by the presence of two nitrobenzylidene groups attached to a piperidin-4-one core. It is often studied for its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride typically involves a multi-step reaction process. One common method is the Claisen-Schmidt condensation reaction, where 4-nitrobenzaldehyde reacts with piperidin-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and piperidin-4-one core allow it to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cellular metabolism or signal transduction pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Similar structure but with methoxy groups instead of nitro groups.
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one: Contains fluorobenzylidene groups instead of nitrobenzylidene groups.
1-(3-Chloropropyl)-3,5-Bis((E)-4-methoxybenzylidene)piperidin-4-one: Contains a chloropropyl group and methoxybenzylidene groups.
Uniqueness
3,5-Bis((E)-4-nitrobenzylidene)piperidin-4-one hydrochloride is unique due to the presence of nitro groups, which impart distinct chemical and biological properties. The nitro groups enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C19H16ClN3O5 |
|---|---|
Molekulargewicht |
401.8 g/mol |
IUPAC-Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C19H15N3O5.ClH/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27;/h1-10,20H,11-12H2;1H/b15-9+,16-10+; |
InChI-Schlüssel |
GANWIDGZWMBDOJ-XETSTSIRSA-N |
Isomerische SMILES |
C\1NC/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Kanonische SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)

![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)






![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)



